molecular formula C₁₇H₂₂ClNO B1141961 p-Methyl Atomoxetine Hydrochloride CAS No. 873310-31-7

p-Methyl Atomoxetine Hydrochloride

Cat. No.: B1141961
CAS No.: 873310-31-7
M. Wt: 291.82
InChI Key:
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Description

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

Scientific Research Applications

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .

Metabolic Pathways

This compound is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .

Subcellular Localization

Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Comparison with Similar Compounds

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl Atomoxetine Hydrochloride involves the alkylation of Atomoxetine with methyl iodide followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Atomoxetine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Atomoxetine is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C.", "Methyl iodide is added dropwise to the reaction mixture while stirring at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the excess methyl iodide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to obtain p-Methyl Atomoxetine Hydrochloride as a white solid." ] }

CAS No.

873310-31-7

Molecular Formula

C₁₇H₂₂ClNO

Molecular Weight

291.82

Synonyms

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

Origin of Product

United States

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